4-Iodo-2-(methoxymethyl)pyridine 4-Iodo-2-(methoxymethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14021881
InChI: InChI=1S/C7H8INO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C7H8INO
Molecular Weight: 249.05 g/mol

4-Iodo-2-(methoxymethyl)pyridine

CAS No.:

Cat. No.: VC14021881

Molecular Formula: C7H8INO

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2-(methoxymethyl)pyridine -

Specification

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
IUPAC Name 4-iodo-2-(methoxymethyl)pyridine
Standard InChI InChI=1S/C7H8INO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3
Standard InChI Key QIAYXORSZFMGRN-UHFFFAOYSA-N
Canonical SMILES COCC1=NC=CC(=C1)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at positions 2 and 4. The methoxymethyl group at position 2 introduces electron-donating effects, slightly activating the ring toward electrophilic substitution, while the iodine at position 4 provides a site for cross-coupling or substitution. The molecular geometry is influenced by steric interactions between the methoxymethyl group and adjacent substituents, which can affect regioselectivity in subsequent reactions.

Physicochemical Data

  • Molecular Formula: C₇H₈INO

  • Molecular Weight: 249.05 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Sensitive to light and moisture; requires storage under inert gas at low temperatures (-20°C) to prevent decomposition .

Synthetic Methodologies

Direct Iodination Approaches

A common route involves the iodination of 2-(methoxymethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This method typically proceeds under mild conditions (20–50°C) in acetic acid, achieving yields of 60–75% . The reaction mechanism involves electrophilic aromatic substitution, where the iodine is introduced para to the methoxymethyl group due to its directing effects.

Example Reaction Conditions:

  • Substrate: 2-(Methoxymethyl)pyridine (1.0 equiv)

  • Iodinating Agent: I₂ (1.2 equiv), H₂O₂ (1.5 equiv)

  • Solvent: Acetic acid

  • Temperature: 40°C, 12 hours

  • Yield: 68%

Palladium-Catalyzed Cross-Coupling

Alternative methods employ Suzuki-Miyaura couplings to introduce the iodine post-functionalization. For instance, 2-methoxymethylpyridine can undergo borylation followed by coupling with iodobenzene derivatives. This approach offers superior regiocontrol but requires stringent anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Large-scale iodination reactors optimize reagent stoichiometry (I₂:H₂O₂ = 1:1.2) and employ continuous-flow systems to enhance yield (up to 82%) . Purification via fractional distillation or crystallization ensures >98% purity for pharmaceutical applications.

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide in DMF at 80°C yields 4-azido-2-(methoxymethyl)pyridine, a precursor for click chemistry applications .

Cross-Coupling Reactions

The compound participates in Suzuki, Stille, and Heck couplings to form biaryl or alkenyl derivatives. A representative Suzuki reaction with phenylboronic acid uses Pd(OAc)₂ and K₂CO₃ in ethanol, achieving 85% yield .

Table 1: Comparative Reactivity of Halopyridines

CompoundReaction TypeYield (%)Conditions
4-Iodo-2-(methoxymethyl)pyridineSuzuki Coupling85Pd(OAc)₂, K₂CO₃, EtOH, 80°C
4-Bromo-2-methylpyridineUllmann Coupling72CuI, DMF, 120°C
4-Chloro-3-fluoropyridineBuchwald-Hartwig65Pd₂(dba)₃, XPhos, toluene

Applications in Medicinal Chemistry

Antimicrobial Agents

Pyridine derivatives exhibit broad-spectrum antimicrobial activity. Structural analogs of 4-iodo-2-(methoxymethyl)pyridine demonstrate efficacy against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . The iodine atom enhances membrane permeability, while the methoxymethyl group reduces cytotoxicity.

Kinase Inhibitors

Comparison with Structural Analogs

2-Chloro-4-Iodo-5-Methylpyridine

This analog (CAS: 1227602-59-6) replaces the methoxymethyl group with chlorine and methyl substituents. The chlorine atom increases electrophilicity, accelerating nucleophilic substitutions but reducing stability under basic conditions .

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